molecular formula C27H32O8 B13074472 angeloylbinankadsurin A

angeloylbinankadsurin A

Cat. No.: B13074472
M. Wt: 484.5 g/mol
InChI Key: CQWHTXPRAFEPNO-AWVVPDOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of angeloylbinankadsurin A involves the extraction and purification from the plant Kadsura coccinea. The extraction process typically uses solvents like ethyl acetate (EtOAc) and dichloromethane (CH2Cl2) to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions

Angeloylbinankadsurin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, particularly involving the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Angeloylbinankadsurin A has several scientific research applications, including:

Comparison with Similar Compounds

Angeloylbinankadsurin A is unique compared to other similar compounds due to its specific inhibitory effects on RA-FLS cells and its mild toxicity to certain cancer cell lines. Similar compounds include other lignans and phenylpropanoids isolated from the same plant family, such as:

    Schisandrin: Another lignan with anti-inflammatory properties.

    Gomisin A: Known for its hepatoprotective and anti-inflammatory effects.

    Kadsurin: Exhibits various biological activities, including anti-inflammatory and antioxidant properties.

These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8-/t14-,15-,23-/m1/s1

InChI Key

CQWHTXPRAFEPNO-AWVVPDOTSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Origin of Product

United States

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